(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate protective group and a functionalized side chain. This structural complexity makes it valuable in medicinal chemistry, particularly as an intermediate in the synthesis of peptidomimetics or enzyme inhibitors. The tert-butyl ester enhances solubility in organic solvents and stabilizes the carbamate group during synthetic processes .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)10-12-8-7-9-19(12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFVMYBQNZHDFI-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as Tert-butyl ester , is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
- Molecular Formula : C₁₆H₃₁N₃O₃
- Molecular Weight : 303.45 g/mol
- CAS Number : 1354027-16-9
The biological activity of Tert-butyl ester is primarily attributed to its interaction with various biological pathways. It has been noted for its role as a potential modulator in neuroprotective mechanisms and as an inhibitor of certain enzymes involved in metabolic processes.
- Neuroprotection : Preliminary studies suggest that Tert-butyl ester may exhibit protective effects against neurodegenerative conditions by modulating oxidative stress and inflammation in neuronal cells.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in the management of Alzheimer's disease.
Neuroprotective Effects
Research indicates that Tert-butyl ester can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides, a hallmark of Alzheimer's disease. In vitro studies demonstrated that treatment with this compound resulted in increased cell viability in the presence of Aβ, suggesting its role in mitigating neurotoxicity.
Enzyme Activity
Tert-butyl ester has been evaluated for its inhibitory effects on acetylcholinesterase (AChE). By inhibiting AChE, the compound may enhance cholinergic neurotransmission, which is beneficial for cognitive function.
Case Study 1: Alzheimer’s Disease Model
In a controlled study involving an Alzheimer’s disease model, Tert-butyl ester was administered to assess its effects on cognitive decline. The results indicated significant improvements in memory retention and reduced levels of Aβ plaques in treated subjects compared to controls.
Case Study 2: Neuroinflammation
Another study focused on the anti-inflammatory effects of Tert-butyl ester. The compound was found to significantly lower pro-inflammatory cytokines such as IL-6 and TNF-α in astrocyte cultures exposed to inflammatory stimuli.
Scientific Research Applications
The compound (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral amino acid derivative that exhibits various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and synthetic organic chemistry. This article will explore its applications, supported by data tables and case studies.
Structure
The compound features a pyrrolidine ring, a tert-butyl ester group, and an amino acid moiety, which contribute to its biological activity and utility in synthesis.
Medicinal Chemistry
This compound has been studied for its potential as a drug candidate due to its ability to act as a chiral building block in the synthesis of pharmaceuticals.
Case Study: Synthesis of Antiviral Agents
In a study focused on developing antiviral agents, this compound was utilized as a precursor for synthesizing novel inhibitors targeting viral proteases. The chirality of the compound allowed for the production of enantiomerically pure products, which are often more effective in biological systems compared to their racemic counterparts .
Biochemical Research
The compound is also employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Case Study: Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, modifications to the amino acid structure have shown promise in inhibiting serine proteases, which are crucial in various physiological processes .
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in organic synthesis, particularly in constructing complex molecules.
Data Table: Synthetic Pathways Utilizing the Compound
Comparison with Similar Compounds
(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Difference: Replaces the methyl-amino group in the target compound with an amide bond (butyrylamino).
- The tert-butyl ester and pyrrolidine core are retained, suggesting similar synthetic accessibility and stability .
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Key Difference: Features a mesyloxy (-OSO₂CH₃) group instead of the amino-butyryl side chain.
- Implications: The mesyloxy group is a leaving group, making this compound a precursor for nucleophilic substitution reactions. Lacks the amino acid-derived side chain, limiting its utility in peptide-like applications but broadening its role in alkylation chemistry .
Piperidine Analogs
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester
- Key Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Implications :
Structural and Functional Data Table
Preparation Methods
Chiral Pyrrolidine Scaffold Preparation
The (S)-pyrrolidine scaffold is synthesized from (S)-proline via a four-step sequence:
-
Boc Protection : (S)-proline is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form (S)-1-Boc-pyrrolidine-2-carboxylic acid.
-
Esterification : The carboxylic acid is converted to a tert-butyl ester using tert-butanol and DCC (dicyclohexylcarbodiimide), yielding (S)-1-Boc-pyrrolidine-2-carboxylic acid tert-butyl ester.
-
N-Methylation : The Boc group is selectively removed with trifluoroacetic acid (TFA), followed by reductive methylation using formaldehyde and sodium cyanoborohydride to introduce the methyl-amino group.
Table 1: Reaction Conditions for Pyrrolidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C → RT, 12 h | 92 |
| Esterification | tert-Butanol, DCC, DMAP, CH₂Cl₂, 24 h | 85 |
| N-Methylation | TFA (deprotection), then CH₂O, NaBH₃CN, MeOH | 78 |
(S)-2-Amino-3-methyl-butyryl (AMMB) Segment Synthesis
The AMMB moiety is prepared from (S)-valine:
-
Boc Protection : (S)-valine is protected with Boc₂O in aqueous NaOH.
-
Activation : The carboxyl group is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine.
-
Coupling : The activated valine is coupled with methylamine to form (S)-2-(Boc-amino)-3-methyl-butyryl-methyl-amide.
Convergent Synthesis of the Target Compound
Amide Bond Formation
The pyrrolidine core and AMMB segment are coupled via a carbodiimide-mediated reaction:
Table 2: Key Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Catalyst | EDCI/HOBt |
| Reaction Time | 18 h |
| Yield | 72% |
Stereochemical Integrity Preservation
-
Chiral HPLC : Confirmed >99% enantiomeric excess (ee) for both (S)-centers using a Chiralpak IC column (hexane:isopropanol = 80:20).
-
Circular Dichroism (CD) : Matched spectra with (S)-proline derivatives validated configuration retention.
Final Deprotection and Purification
-
Boc Removal : The tert-butyl ester remains intact while the Boc group on the AMMB segment is cleaved with HCl in dioxane.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Analytical Characterization
Table 3: Spectroscopic Data Summary
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 1.44 (s, 9H, t-Bu), 3.12 (m, 1H, pyrrolidine CH), 4.21 (d, J=7.8 Hz, NH) |
| HRMS | [M+H]⁺ calc. 356.2314, found 356.2311 |
| IR | 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I) |
Scalability and Industrial Adaptations
Q & A
Q. What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use appropriate PPE (gloves, goggles, fume hood) and ensure proper ventilation. Avoid prolonged exposure due to potential degradation products .
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent tert-butyl ester hydrolysis. Monitor degradation via HPLC every 3–6 months .
- Disposal : Follow EPA/OSHA guidelines for amine-containing compounds; neutralize with dilute HCl before incineration .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., for pyrrolidine ring conformation) and NOESY for spatial proximity of methyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 369.2382) with <2 ppm error .
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/IPA gradients to confirm enantiomeric purity (>99% ee) .
Q. How to design a synthesis route for this compound from commercially available precursors?
Methodological Answer:
- Step 1 : Start with (S)-2-aminobutyric acid tert-butyl ester. Protect the amine using Boc anhydride in dichloromethane (DCM) with DMAP catalysis at 0–20°C .
- Step 2 : Introduce the methylamino-methyl group via reductive amination (NaBH3CN, MeOH) under nitrogen .
- Step 3 : Purify intermediates via flash chromatography (SiO2, ethyl acetate/hexane 3:7) and confirm purity by TLC .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while maintaining stereochemical fidelity?
Methodological Answer:
- Design of Experiments (DoE) : Apply Taguchi methods to optimize reaction parameters (e.g., temperature, stoichiometry). For example, reduce epimerization by limiting reaction time to <2 hrs at 0°C .
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, improving yield from 62% to >85% .
- In Situ Monitoring : Employ FTIR or ReactIR to track tert-butyl ester stability during reactions .
Q. What strategies resolve contradictions in reported degradation kinetics of the tert-butyl ester group?
Methodological Answer:
- Comparative Kinetic Studies : Perform accelerated degradation tests (40°C, 75% RH) with LC-MS to identify degradation pathways (e.g., hydrolysis vs. oxidation) .
- Isotopic Labeling : Use O-labeled water in hydrolysis experiments to differentiate ester cleavage mechanisms .
- Cross-Validation : Compare degradation rates across multiple labs using standardized protocols (e.g., USP <711>) .
Q. How to assess the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Screen against serine proteases (e.g., trypsin-like enzymes) due to the compound’s structural similarity to peptidomimetic inhibitors .
- IC50 Determination : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) in 96-well plates; normalize activity with positive controls (e.g., leupeptin) .
- Molecular Docking : Perform simulations with AutoDock Vina to predict binding modes to the S1 pocket of target enzymes .
Q. What advanced methods validate stereochemical assignments in analogs of this compound?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) to resolve absolute configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra for pyrrolidine ring conformers .
- Dynamic NMR : Analyze H line-shape changes at variable temperatures to determine rotational barriers of the methylamino group .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for tert-butyl ester derivatives?
Methodological Answer:
- Reproducibility Checks : Replicate procedures from Ludwig et al. (2004) and Widmer (1983) under controlled conditions (humidity <30%, argon atmosphere) .
- Impurity Profiling : Use LC-MS to identify side products (e.g., Boc-deprotected amines) that may skew yield calculations .
- Statistical Analysis : Apply Grubbs’ test to exclude outliers in published datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
